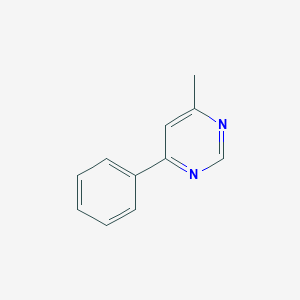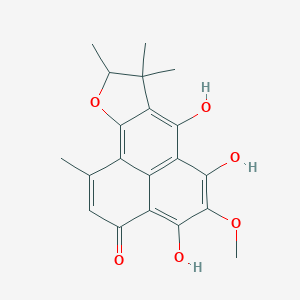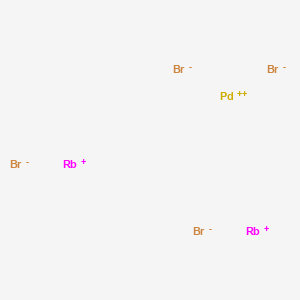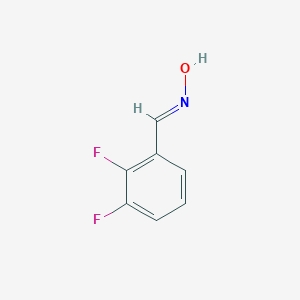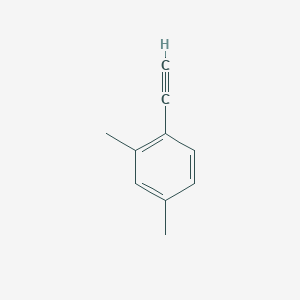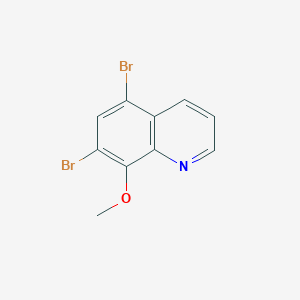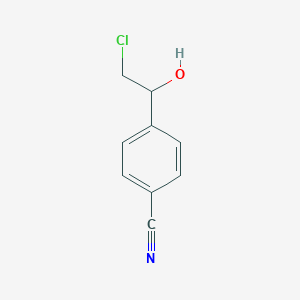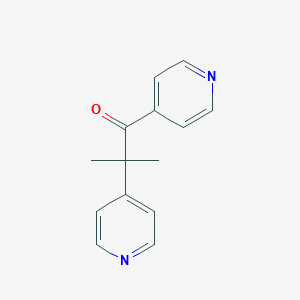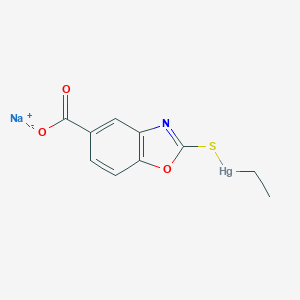![molecular formula C21H30O2 B102673 2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol CAS No. 16720-05-1](/img/structure/B102673.png)
2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is a complex organic compound with the molecular formula C22H32O2. It is also known by other names such as 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, 3-Homotetrahydrocannibinol, Parahexyl, Pyrahexyl, and Synhexyl . This compound is part of the dibenzopyran family and is structurally related to cannabinoids, which are compounds found in the cannabis plant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors and alkylating agents.
Cyclization: The aromatic precursors undergo cyclization reactions to form the dibenzopyran core structure.
Functional Group Modifications: Various functional group modifications are performed to introduce the hexyl and dimethyl groups at the desired positions.
Hydrogenation: The final step involves hydrogenation to reduce the double bonds and obtain the tetrahydro form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale chemical reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of dibenzopyrans.
Biology: The compound is studied for its potential biological activities, including interactions with cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets:
Cannabinoid Receptors: The compound binds to cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes.
Signal Transduction Pathways: It influences signal transduction pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Cannabinol (CBN): A cannabinoid with similar structural features but different biological activities.
Tetrahydrocannabinol (THC): Another cannabinoid with psychoactive properties.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic effects.
Uniqueness
6H-Dibenzo(b,d)pyran-3-ol, 6,6-dimethyl-2-hexyl-7,8,9,10-tetrahydro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
属性
CAS 编号 |
16720-05-1 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-4-5-6-7-10-15-13-17-16-11-8-9-12-18(16)21(2,3)23-20(17)14-19(15)22/h13-14,22H,4-12H2,1-3H3 |
InChI 键 |
LTKDQQKMLKFYNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
Key on ui other cas no. |
16720-05-1 |
同义词 |
7,8,9,10-Tetrahydro-6,6-dimethyl-2-hexyl-6H-dibenzo[b,d]pyran-3-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



